3-methyl-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-methylbenzoylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization .
Chemical Reactions Analysis
2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Scientific Research Applications
2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonohydrazide moiety can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
2-nitro-N’-(3-methylbenzoyl)benzenesulfonohydrazide can be compared with similar compounds such as:
2-nitro-N’-(3-methoxybenzoyl)benzenesulfonohydrazide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
2-nitro-N’-(4-methylbenzoyl)benzenesulfonohydrazide: The position of the methyl group can influence the compound’s properties and applications.
Properties
Molecular Formula |
C14H13N3O5S |
---|---|
Molecular Weight |
335.34g/mol |
IUPAC Name |
3-methyl-N'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C14H13N3O5S/c1-10-5-4-6-11(9-10)14(18)15-16-23(21,22)13-8-3-2-7-12(13)17(19)20/h2-9,16H,1H3,(H,15,18) |
InChI Key |
YOIUBXDCUOYJFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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